methyl (3S)-5-oxooxane-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3S)-5-oxooxane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRKSUBTADDBW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares methyl (3S)-5-oxooxane-3-carboxylate with structurally analogous compounds, emphasizing differences in ring size, substituent placement, functional groups, and physicochemical properties.
(S)-3-Oxo-cyclopentanecarboxylic Acid Methyl Ester ()
Structure : Cyclopentane ring (five-membered) with a ketone at position 3 and a methyl ester at the adjacent carbon.
Key Differences :
- Smaller ring size (cyclopentane vs. oxane) reduces ring strain but limits conformational flexibility.
- No oxygen atom in the ring backbone (unlike oxane). Properties: Supplied as a neat oil (vs. unknown state for the target compound), stable at -20°C. Molecular weight 142.2 g/mol (C₇H₁₀O₃).
Ethyl 5-Oxooxolane-3-Carboxylate ()
Structure : Oxolane (tetrahydrofuran, five-membered) with a ketone at position 5 and an ethyl ester at position 3.
Key Differences :
- Five-membered ring (vs. six-membered oxane), increasing ring strain.
- Ethyl ester group (vs. methyl ester) alters lipophilicity and hydrolysis kinetics.
Properties : Molecular formula C₇H₁₀O₄ (vs. C₈H₁₂O₄ for the target, inferred). SMILES:CCOC(=O)C1CC(=O)OC1.
Methyl 4-Oxotetrahydrofuran-3-Carboxylate ()
Structure : Tetrahydrofuran ring with ketone at position 4 and methyl ester at position 3.
Key Differences :
- Substituent positions (4-ketone vs. 5-ketone in the target) affect electronic distribution and reactivity.
- Smaller ring size (tetrahydrofuran vs. oxane) influences solubility and steric effects. Properties: CAS 57595-23-0; synonyms include "tetrahydro-4-oxo-3-furancarboxylic acid methyl ester."
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid ()
Structure : Pyrrolidine (five-membered, nitrogen-containing) with a ketone at position 5 and a carboxylic acid at position 3.
Key Differences :
- Free carboxylic acid (vs. ester) increases hydrophilicity and acidity (pKa ~4-5).
Properties : CAS 42346-68-9; supplied as a solid (vs. liquid/oil for ester derivatives).
Methyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate ()
Structure : Aromatic 1,2,4-oxadiazole ring with a phenyl group at position 3 and methyl ester at position 5.
Key Differences :
- Aromatic heterocycle (vs. saturated oxane) enhances stability and planar geometry.
- Oxadiazole’s electron-deficient nature alters reactivity in nucleophilic/electrophilic reactions.
Properties : Molecular weight 204.18 g/mol (C₁₀H₈N₂O₃); purity ≥95%.
Data Table: Comparative Analysis of Key Attributes
*Inferred based on structural analogy.
Methods for Similarity Comparison ()
Structural similarity assessments rely on:
Functional group alignment (e.g., ketones, esters).
Ring size and heteroatom presence (e.g., oxane vs. oxadiazole).
Substituent positioning (e.g., 3- vs. 4-ketone). Such comparisons guide virtual screening and SAR studies, where minor structural changes can significantly alter bioactivity.
Preparation Methods
Oxidation of Secondary Alcohol Precursors
The 5-oxo group can be introduced via oxidation of a secondary alcohol intermediate. For example, methyl (3S)-5-hydroxyoxane-3-carboxylate, synthesized through asymmetric hydrogenation or enzymatic resolution, may undergo oxidation using Dess-Martin periodinane or pyridinium chlorochromate (PCC). While direct literature examples are limited, analogous protocols for oxidizing tetrahydropyran derivatives suggest yields of 70–85% under mild conditions .
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts offers an alternative route to construct the oxane skeleton. A diene precursor such as methyl 3-allyloxy-5-hexenoate could undergo RCM to form the six-membered ring, followed by ketone installation via ozonolysis or hydroboration-oxidation. This method remains theoretical for the target compound but is well-established for related oxane systems, with typical RCM yields ranging from 60% to 75% .
Lactone Ring-Opening and Re-cyclization
δ-Valerolactone derivatives serve as versatile intermediates. Reacting δ-valerolactone with methyl glycolate under basic conditions generates a linear ester-alcohol, which undergoes acid-catalyzed cyclization to form the oxane ring. Subsequent oxidation at position 5 completes the synthesis. This two-step process mirrors the synthesis of methyl 3-oxooxane-2-carboxylate, where LHMDS-mediated reactions achieve cyclization efficiencies of 80–90% .
Data Table: Representative Synthetic Procedures
*Theorized values based on analogous reactions.
Functional Group Interconversion
Late-stage modifications of preformed oxane rings offer additional flexibility. For example, methyl (3S)-5-aminooxane-3-carboxylate could undergo diazotization and hydrolysis to install the ketone. Alternatively, Wittig olefination followed by oxidation might access the 5-oxo group. Such strategies are contingent on orthogonal protecting groups to preserve the ester functionality at C3.
Resolution of Racemic Mixtures
Despite advances in asymmetric synthesis, racemic routes remain practical. Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of a racemic ester, yielding the (3S)-configured product with ee >99%. This method, while efficient, requires optimization of solvent systems and substrate specificity.
Q & A
Q. What experimental and computational methods validate kinetic vs. thermodynamic control in ring-opening reactions?
Q. How do stress conditions (e.g., UV light, radicals) induce degradation, and what are the major degradation products?
- Methodological Answer :
- Forced degradation : Expose to UV (254 nm) for 48 hours; analyze photoproducts via LC-QTOF-MS. Common products include ring-opened dienes and epoxides .
- EPR spectroscopy : Detect radical intermediates using spin traps like DMPO .
Q. Can computational models predict the compound’s reactivity in non-traditional solvents (e.g., ionic liquids)?
- Methodological Answer :
- COSMO-RS simulations : Calculate solubility and activation energies in [BMIM][PF₆] using Turbomole. Adjust σ-profiles to account for hydrogen-bonding interactions .
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